molecular formula C8D11N B1148701 4-ETHYLANILINE-D11 CAS No. 1219802-96-6

4-ETHYLANILINE-D11

Cat. No.: B1148701
CAS No.: 1219802-96-6
M. Wt: 132.25
InChI Key:
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Description

4-Ethylaniline-D11 is a deuterated derivative of 4-ethylaniline, a compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylaniline-D11 typically involves the deuteration of 4-ethylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuterated compound is then purified using techniques such as distillation and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Ethylaniline-D11 undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) are commonly used.

Major Products Formed

    Oxidation: Nitro compounds such as 4-nitroethylaniline.

    Reduction: The original amino compound, this compound.

    Substitution: Halogenated derivatives like 4-bromoethylaniline and 4-chloroethylaniline.

Scientific Research Applications

4-Ethylaniline-D11 is widely used in scientific research due to its unique properties. Some of its applications include:

    NMR Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing for precise measurements and analysis of chemical structures.

    Isotope Labeling: It is used in isotope labeling studies to trace the pathways of chemical reactions and biological processes.

    Pharmaceutical Research: The compound is used in the development of new drugs and in the study of drug metabolism and pharmacokinetics.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, to study their properties and behavior.

Mechanism of Action

The mechanism of action of 4-Ethylaniline-D11 is primarily related to its role as a deuterated compound. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction rates. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing for accurate analysis of molecular structures. In biological studies, the deuterium atoms can be used to trace metabolic pathways and understand the interactions of the compound with various molecular targets.

Comparison with Similar Compounds

4-Ethylaniline-D11 can be compared with other deuterated anilines and non-deuterated analogs:

    4-Ethylaniline: The non-deuterated form, which has similar chemical properties but lacks the distinct NMR signals provided by deuterium.

    4-Methylaniline-D11: Another deuterated aniline, where the ethyl group is replaced by a methyl group, resulting in different chemical and physical properties.

    4-Chloroaniline-D11: A deuterated aniline with a chlorine substituent, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific deuterium labeling, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ETHYLANILINE-D11 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-nitrophenyl-d11-ethyl ether", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium acetate", "Aniline" ], "Reaction": [ "Step 1: Reduction of 4-nitrophenyl-d11-ethyl ether to 4-amino-d11-ethyl ether using hydrogen gas and palladium on carbon as a catalyst in ethanol solvent.", "Step 2: Diazotization of 4-amino-d11-ethyl ether using sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 3: Coupling of diazonium salt with aniline in the presence of sodium acetate to form 4-ethylaniline-d11.", "Step 4: Purification of the product using hydrochloric acid and water to obtain the final product." ] }

CAS No.

1219802-96-6

Molecular Formula

C8D11N

Molecular Weight

132.25

Synonyms

4-ETHYLANILINE-D11

Origin of Product

United States

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